

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone discovery and history.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone
Cat. No.:	B1585616

[Get Quote](#)

An In-Depth Technical Guide to **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone**

Abstract

This technical guide provides a comprehensive scientific overview of **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone**, a natural product belonging to the dihydrochalcone subclass of flavonoids. First identified in the Myristicaceae family, this molecule has attracted interest for its notable biological activities. This document consolidates the current knowledge regarding its discovery, natural sourcing, chemical synthesis, and characterized biological effects. We present detailed, field-proven methodologies for its isolation and synthesis, complete with workflow diagrams and explanations of the underlying chemical principles. While the primary literature identifies this compound as a potent cytotoxic agent, publicly available quantitative data remains limited. To provide a richer context for future research, this guide also discusses the well-documented anticancer mechanisms of its unsaturated analog, 2',4-dihydroxy-4',6'-dimethoxchalcone. This whitepaper is intended for researchers, chemists, and drug development professionals engaged in natural product chemistry and oncology.

Chapter 1: Discovery and Natural Occurrence

Initial Discovery

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a naturally occurring polyketide.^[1] Its discovery traces back to phytochemical investigations of plants from the genus *Iryanthera*, a

member of the Myristicaceae (nutmeg) family. The bark of *Iryanthera sagotiana* was one of the first reported sources of this compound in 1990.[\[2\]](#) Subsequent studies have confirmed its presence in other species within the genus, including *Iryanthera juruensis* and *Iryanthera hostmannii*, establishing this Amazonian plant genus as a key natural reservoir for the molecule.[\[1\]](#)[\[3\]](#)

Known Natural Sources

The documented botanical origins of this dihydrochalcone are currently specific to the *Iryanthera* genus.

- *Iryanthera juruensis* Warb.: Isolated from this species, where it was identified as a significant cytotoxic metabolite.[\[3\]](#)[\[4\]](#)
- *Iryanthera sagotiana* (Benth.) Warb.: Found in the bark of this tree, which is native to Brazil.[\[2\]](#)[\[5\]](#)
- *Iryanthera hostmannii* (Benth.) Warb.: Also reported as a natural source.[\[1\]](#)

The limited number of known sources suggests that further phytochemical screening of related genera within the Myristicaceae family could reveal additional sources of this compound or its structural analogs.

Chapter 2: Physicochemical Characterization

The structural identity of **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone** is defined by a 1,3-diphenylpropane backbone, characteristic of dihydrochalcones. Key features include two hydroxyl groups and two methoxy groups distributed across the A and B aromatic rings.

Structure: 1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one

Table 1: Physicochemical Properties

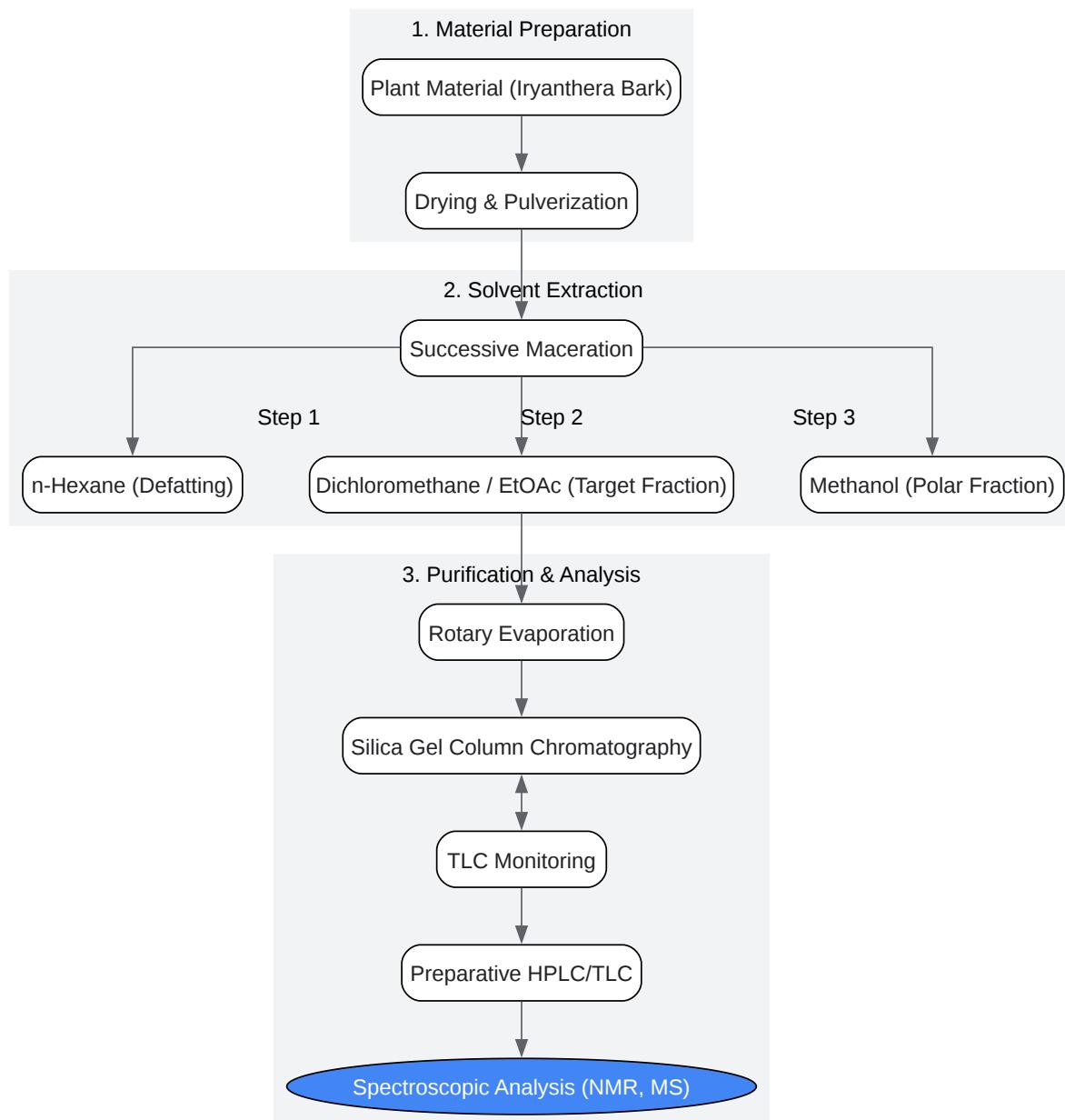
The following table summarizes the computed physicochemical properties for **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone**.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₈ O ₅	[1]
Molecular Weight	302.32 g/mol	[1]
Exact Mass	302.11542367 Da	[1]
XLogP3	3.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	5	[1]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[4]

Data sourced from the PubChem database and vendor information.[\[1\]](#)[\[4\]](#)

Chapter 3: Methodologies for Isolation and Synthesis

Isolation from Natural Sources: A Generalized Protocol


The extraction of **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone** from plant matrices relies on standard phytochemical techniques. The following protocol is a robust, generalized workflow designed for isolating lipophilic to moderately polar compounds like dihydrochalcones from plant material, such as the bark of *Iryanthera* species.

Causality in Protocol Design: The choice of a multi-step solvent extraction (from non-polar to polar) is a deliberate strategy to fractionate the crude extract. Dihydrochalcones are moderately polar and are expected to partition primarily into the dichloromethane or ethyl acetate fractions, which simplifies subsequent purification by reducing the complexity of the mixture.

Experimental Protocol: Generalized Isolation

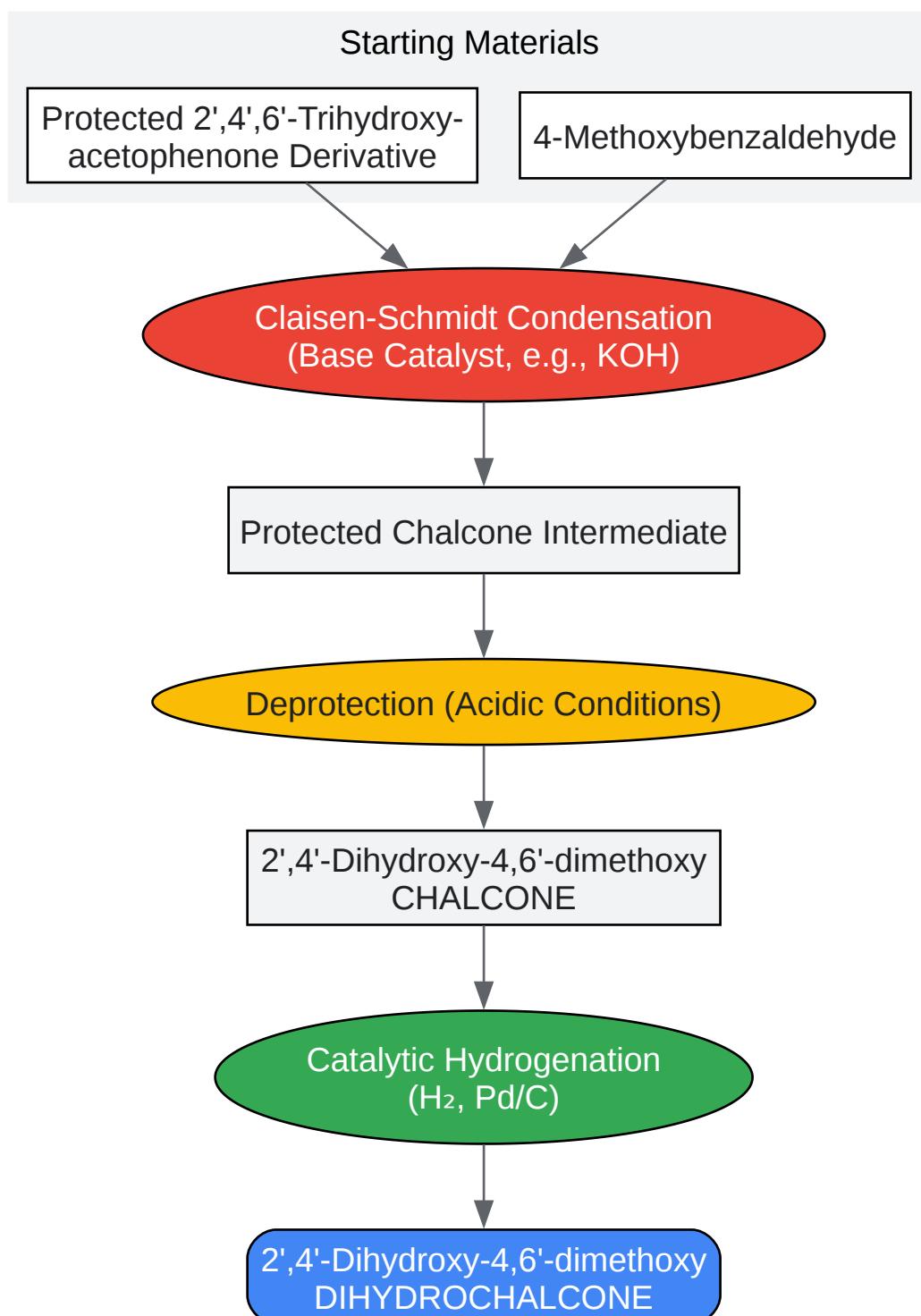
- Preparation of Plant Material:
 - Collect fresh plant material (e.g., bark of *Iryanthera sagotiana*). Ensure proper botanical identification.
 - Air-dry the material in a shaded, well-ventilated area to prevent fungal growth and degradation of phytochemicals.
 - Pulverize the dried material into a coarse powder using a mechanical grinder to maximize the surface area for solvent penetration.
- Solvent Extraction:
 - Perform successive maceration of the powdered material with solvents of increasing polarity.
 - Step 2a (Defatting): Macerate the powder in n-hexane (3x, 24h each) at room temperature with occasional agitation. This step removes highly non-polar compounds like fats and waxes. Filter and combine the hexane extracts.
 - Step 2b (Target Extraction): Air-dry the residual plant material and subsequently macerate it in dichloromethane or ethyl acetate (3x, 24h each). This fraction will contain the target dihydrochalcone. Filter and combine the filtrates.
 - Step 2c (Polar Extraction): Finally, macerate the residue in methanol to extract highly polar compounds.
 - Concentrate all three fractions (hexane, dichloromethane/ethyl acetate, methanol) separately under reduced pressure using a rotary evaporator.
- Chromatographic Purification:
 - The dichloromethane/ethyl acetate crude extract is the most promising fraction. Subject this extract to column chromatography.
 - Stationary Phase: Silica gel (60-120 mesh).

- Mobile Phase: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., starting from 100% hexane to 100% ethyl acetate).
- Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a UV lamp (254 nm) for visualization.
- Pool fractions with similar TLC profiles that correspond to the target compound.
- Final Purification & Characterization:
 - Subject the pooled fractions to further purification, if necessary, using preparative TLC or High-Performance Liquid Chromatography (HPLC).
 - Characterize the pure compound using spectroscopic methods: Mass Spectrometry (MS) to determine molecular weight and fragmentation, and Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) to confirm the final structure.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and purification of dihydrochalcones.

Chemical Synthesis


The synthesis of **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone** has been reported, proceeding through a chalcone intermediate.^[5] The overall strategy involves two key transformations: a base-catalyzed Claisen-Schmidt condensation to form the α,β -unsaturated ketone (chalcone), followed by a selective reduction of the carbon-carbon double bond to yield the final dihydrochalcone.

Causality in Protocol Design: The use of a methoxymethyl (MOM) protecting group on the highly reactive phloroglucinol-derived ring is critical. Without it, the acidic phenolic protons would interfere with the base-catalyzed condensation, leading to side reactions and low yields. The final hydrogenation step uses a catalyst like Palladium on carbon (Pd/C), which is highly effective for reducing alkene double bonds without affecting the aromatic rings or the carbonyl group under controlled conditions.

Experimental Protocol: Chemical Synthesis

- Chalcone Formation (Claisen-Schmidt Condensation):
 - Reactants: A protected acetophenone derivative (e.g., 2-hydroxy-4,6-dimethoxy-methoxymethoxyacetophenone) and p-methoxybenzaldehyde.
 - Procedure: Dissolve the acetophenone and benzaldehyde in an alcoholic solvent (e.g., ethanol).
 - Add a strong aqueous base catalyst (e.g., 50% KOH or NaOH solution) dropwise while stirring at room temperature.
 - Continue stirring for 12-24 hours. The progress is monitored by TLC.
 - Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with cold, dilute HCl to precipitate the crude chalcone.
 - Filter, wash the solid with cold water until neutral, and dry.
- Deprotection (if necessary):

- If a protecting group like MOM was used, it must be removed. This is typically achieved by stirring the chalcone in an acidic solution (e.g., HCl in methanol) until TLC indicates the reaction is complete.
- Hydrogenation (Reduction to Dihydrochalcone):
 - Setup: Dissolve the purified chalcone in a suitable solvent (e.g., ethyl acetate or methanol) in a hydrogenation flask.
 - Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
 - Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
 - Monitoring: The reaction is monitored by TLC until the starting chalcone spot has disappeared.
 - Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.
 - Concentrate the filtrate under reduced pressure to yield the crude **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone**.
 - Purify the final product by recrystallization (e.g., from ethanol) or column chromatography.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of the target dihydrochalcone.

Chapter 4: Biological Activity and Mechanism of Action

Cytotoxic and Anti-Trypanosomal Activity

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone has been identified as a major cytotoxic metabolite when tested against a panel of cancer cell lines.^[3] This finding points to its potential as a lead compound for the development of novel anticancer agents. In the same study, the compound was also reported to exhibit activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[3] While this foundational research highlights the compound's potent bioactivity, detailed quantitative data, such as IC₅₀ values against specific cancer cell lines from this primary study, are not widely available in the public domain.

Biological Activity of the Structural Analog: 2',4-Dihydroxy-4',6'-dimethoxychalcone

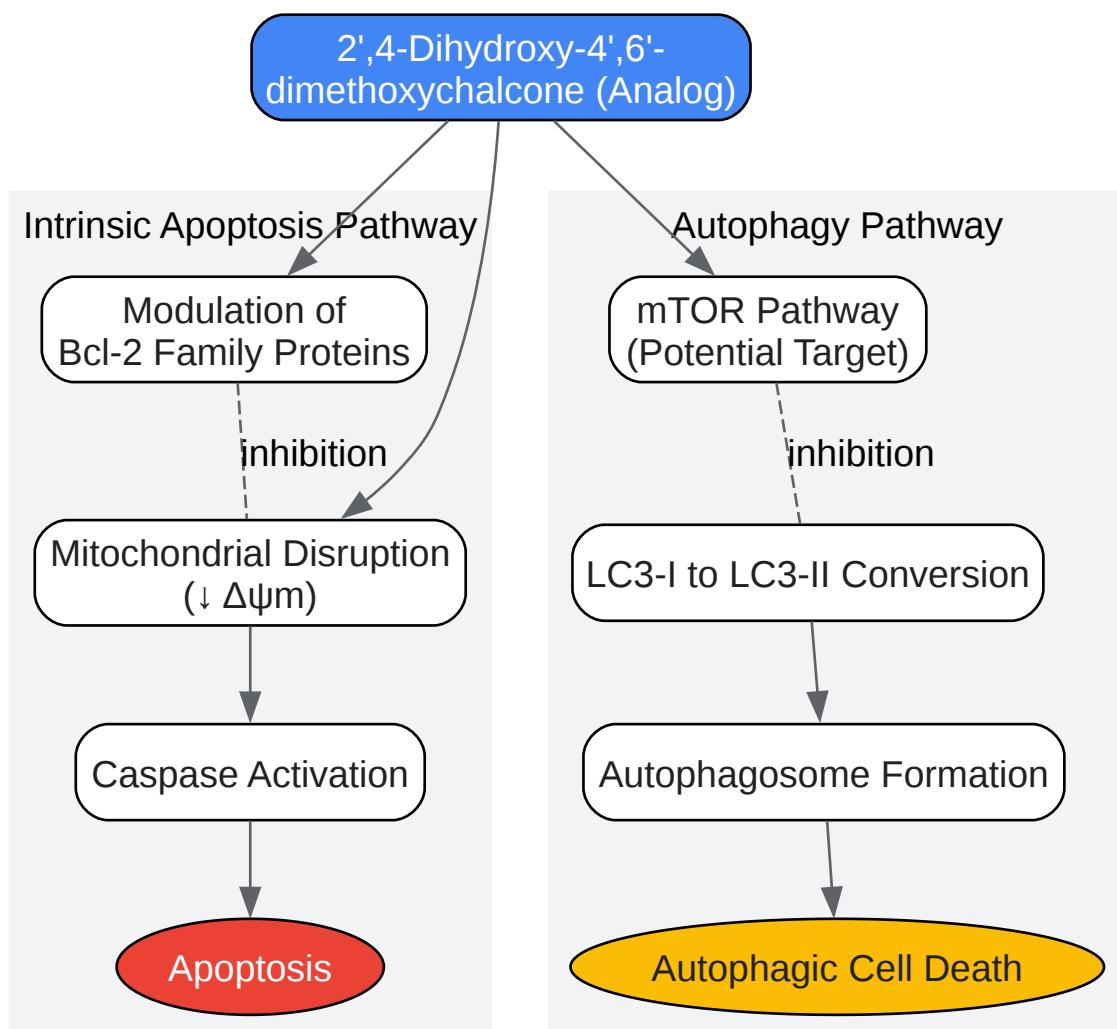
To provide a framework for future investigation, it is instructive to examine the well-documented biological activities of its direct structural analog, 2',4-dihydroxy-4',6'-dimethoxychalcone, which differs only by the presence of an α,β-unsaturated double bond. This chalcone has been isolated from *Chromolaena tacotana* and has demonstrated selective and potent activity against breast cancer cell lines.

Quantitative Data: Cytotoxicity of the Chalcone Analog

A 2024 study by Mendez-Callejas et al. reported the following IC₅₀ values for the chalcone analog after 48 hours of exposure.

Table 2: Cytotoxicity of 2',4-Dihydroxy-4',6'-dimethoxychalcone (Analog)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MCF-7	Luminal A Breast Cancer	25.3 ± 1.2	
MDA-MB-231	Triple-Negative Breast Cancer	30.1 ± 1.5	


Disclaimer: This data is for the chalcone analog, not the dihydrochalcone which is the main subject of this guide.

Mechanism of Action of the Chalcone Analog

The anticancer activity of the chalcone analog is attributed to its ability to concurrently induce autophagy and intrinsic (mitochondrial) apoptosis. Key mechanistic findings include:

- Cell Cycle Arrest: The compound induces a significant cell cycle arrest in the G0/G1 phase in both MCF-7 and MDA-MB-231 cell lines.
- Mitochondrial Disruption: It causes a decrease in the mitochondrial outer membrane potential ($\Delta\psi_m$), a key event in the initiation of apoptosis.
- Modulation of Apoptotic Proteins: The chalcone interacts with and modulates the expression of key proteins in the Bcl-2 family, which are critical regulators of apoptosis.
- Autophagy Induction: It promotes the formation of autophagic vacuoles and increases the expression of the autophagy marker LC3-II. In silico modeling suggests a potential interaction with the mTOR protein, a central regulator of cell growth and autophagy.

This dual mechanism of inducing both apoptosis and autophagy makes the chalcone scaffold a compelling area of study. It is plausible that the dihydrochalcone derivative may share some of these mechanisms, a hypothesis that warrants direct experimental validation.

[Click to download full resolution via product page](#)

Caption: Proposed dual mechanism of the chalcone analog in breast cancer cells.

Chapter 5: Future Directions and Conclusion

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone is a natural product with confirmed cytotoxic and anti-parasitic potential. However, the full scope of its therapeutic promise remains largely unexplored. This guide has synthesized the foundational knowledge of its discovery, sourcing, and synthesis while providing robust, actionable protocols for researchers.

Key Future Research Areas:

- Quantitative Biological Profiling: The most critical next step is the systematic evaluation of its cytotoxicity against a comprehensive panel of human cancer cell lines (e.g., the NCI-60 panel) to determine its potency and spectrum of activity.
- Mechanism of Action Studies: Elucidating how this dihydrochalcone exerts its cytotoxic effects is paramount. Investigations should explore whether it shares the apoptosis- and autophagy-inducing pathways of its chalcone analog or if it possesses a distinct mechanism.
- In Vivo Efficacy and Safety: Promising in vitro results must be translated to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
- Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of new derivatives can help identify the key structural features required for its biological activity, potentially leading to the development of analogs with improved potency and drug-like properties.

In conclusion, **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone** stands as a promising scaffold for drug discovery. The methodologies and comparative data presented herein provide a solid foundation for the scientific community to build upon, accelerating the exploration of this intriguing natural product.

References

- Alam, M. S. & Islam, M. (2025). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone.
- Mendez-Callejas, G., et al. (2024). Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. *Plants*, 13(3), 398. [Link]
- National Center for Biotechnology Information. (n.d.). **2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone**.
- Silva, M. S., & coworkers. (n.d.). Synthesis of 2',4',4-trihydroxy-6'-methoxydihydrochalcone and **2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone**.
- Mendez-Callejas, G., et al. (2024). Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. *MDPI*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophyllic antioxidants from Iryanthera juruensis fruits - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone discovery and history.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585616#2-4-dihydroxy-4-6-dimethoxydihydrochalcone-discovery-and-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com